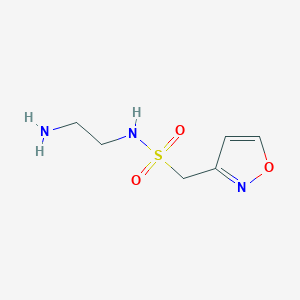
N-(2-aminoetil)-1-1,2-oxazol-3-ilmetanosulfonamida
Descripción general
Descripción
Synthesis Analysis
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane was mechanically mixed with bisphenol A epoxy resin to form silylated epoxy resin, then the silylated epoxy resin was uniformly mixed with hydroxy-terminated polydimethylsiloxane and a curing agent and catalyst for coating .
Molecular Structure Analysis
The molecular structure of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The adsorption of formaldehyde by the MCC/APMDS (Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane) composite aerogel mainly relied upon the reaction of the protonated –NH 3+ group in APMDS with formaldehyde to form a Schiff base to achieve the effect of deformaldehyde .
Physical and Chemical Properties Analysis
N-(2-Aminoethyl)acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .
Aplicaciones Científicas De Investigación
Materiales de Contacto con Alimentos
N-(2-aminoetil)-1-1,2-oxazol-3-ilmetanosulfonamida: se evalúa por su seguridad en materiales de contacto con alimentos, particularmente en recubrimientos de latas . La Autoridad Europea de Seguridad Alimentaria (EFSA) ha llegado a la conclusión de que su uso no plantea ningún problema de seguridad si la migración a los alimentos es inferior a 0,05 mg/kg . Sin embargo, la formación de oligómeros durante la fabricación podría migrar a los alimentos, lo que hace necesaria una mayor investigación sobre genotoxicidad u otros puntos finales de toxicidad .
Recubrimientos y Pinturas
En la industria de los recubrimientos, este compuesto sirve como intermedio para formar monómeros de adhesión para pinturas de látex, mejorando la adhesión en húmedo . También se utiliza en sistemas de uretano, aprovechando sus funcionalidades amino e hidroxilo .
Aditivos para Combustibles y Lubricantes
El compuesto se utiliza en la producción de aditivos para combustibles basados en polibuteno clorado. Actúa como un aditivo dispersante-detergente, mejorando el rendimiento y la longevidad de los combustibles y lubricantes .
Agentes Quelantes
Se formula como un intermedio para formar ácidos policarboxílicos, sus sales y agentes quelantes. Estos agentes son cruciales para unir y eliminar iones metálicos de las soluciones, lo cual es esencial en los procesos de tratamiento de agua y recuperación de metales .
Suavizantes Textiles
Como bloque de construcción para suavizantes de telas y tensioactivos, contribuye a la suavidad y el tacto agradable de las telas. Esta aplicación es significativa en la industria textil para mejorar la calidad de las telas .
Aerogeles de Nanocelulosa
El compuesto está involucrado en la síntesis y caracterización de aerogeles esféricos de nanocelulosa modificados con aminas. Estos aerogeles tienen aplicaciones potenciales en la captura de CO2 mediante enlace covalente debido a su estructura de red nanopora y su alta área superficial .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such as angiotensin-converting enzyme 2 (ace2) .
Mode of Action
It is suggested that similar compounds may inhibit ace2, preventing certain actions from occurring . This inhibition could lead to a conformational change in ACE2, shifting the residues that would bind to certain proteins, preventing their attachment and entry .
Biochemical Pathways
The inhibition of ace2 can impact the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .
Result of Action
The inhibition of ace2 could potentially prevent certain actions from occurring, which could have downstream effects on cellular processes .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen type I and III, leading to alterations in the extracellular matrix (ECM) produced by vascular smooth muscle cells (VSMCs) . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause significant morphological, biochemical, and biomechanical alterations in the ECM of VSMCs . These changes can impact cell signaling and gene expression, leading to various cellular effects.
Molecular Mechanism
The molecular mechanism of N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with collagen and other ECM components suggests that it may inhibit or activate specific enzymes involved in ECM remodeling . Additionally, its effects on gene expression could be mediated through its interactions with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, it has been shown to cause ECM disruption and irregularities in VSMCs over time . These temporal effects are important for understanding the compound’s potential therapeutic applications and its long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide vary with different dosages in animal models. Studies have shown that the compound can cause significant morphological, biochemical, and biomechanical alterations in the ECM of VSMCs at various dosages . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential toxic or adverse effects at high doses.
Metabolic Pathways
N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s interaction with collagen and other ECM components suggests that it may be involved in metabolic pathways related to ECM remodeling . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide within cells and tissues are critical for its activity and function. The compound is likely transported by specific transporters or binding proteins that facilitate its localization and accumulation within cells . These transport and distribution mechanisms are important for understanding the compound’s cellular effects and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its molecular mechanism of action and its potential therapeutic applications.
Propiedades
IUPAC Name |
N-(2-aminoethyl)-1-(1,2-oxazol-3-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3S/c7-2-3-8-13(10,11)5-6-1-4-12-9-6/h1,4,8H,2-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLQEMIBCDINMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CS(=O)(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(4-Bromophenoxy)methyl]-2-methoxypyridine](/img/structure/B1490680.png)
![4-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1490683.png)
![Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1490684.png)


![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490692.png)
![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1490693.png)




